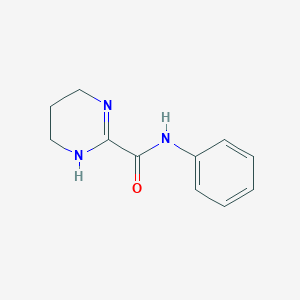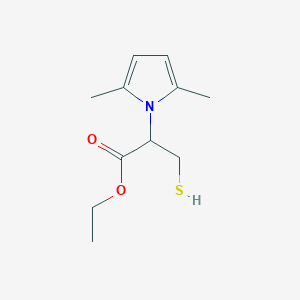
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate, also known as DMPS, is a sulfur-containing compound that has been studied for its potential therapeutic benefits. DMPS is a chelating agent, which means it has the ability to bind to heavy metals and remove them from the body.
Applications De Recherche Scientifique
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has been studied for its potential therapeutic benefits in a variety of conditions, including heavy metal toxicity, neurodegenerative diseases, and cancer. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has been shown to be effective in removing heavy metals such as mercury, lead, and arsenic from the body, and has been used in the treatment of heavy metal poisoning. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has also been studied for its potential neuroprotective effects, with some studies suggesting it may have a role in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has been investigated for its potential anti-cancer properties, with some studies showing it may have a role in inhibiting tumor growth.
Mécanisme D'action
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate works by binding to heavy metals in the body and forming stable complexes that are excreted in the urine. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has a high affinity for mercury, lead, and arsenic, and has been shown to be effective in removing these metals from the body. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has been shown to have a low toxicity profile and is generally well-tolerated. However, some studies have reported side effects such as nausea, vomiting, and diarrhea. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has also been shown to have an impact on the immune system, with some studies suggesting it may have immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate is also stable and has a long shelf-life, making it easy to store and use. However, Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has a strong odor, which can be unpleasant for researchers working with the compound.
Orientations Futures
There are several future directions for research on Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate. One area of interest is in the development of new chelating agents that are more effective and less toxic than Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate. Another area of interest is in the potential use of Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the immunomodulatory effects of Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate and its potential use in the treatment of autoimmune diseases.
Méthodes De Synthèse
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate can be synthesized through a multi-step process involving the reaction of 2,5-dimethylpyrrole with ethyl 3-bromopropionate, followed by a series of reactions involving thiolation and esterification. The final product is a white crystalline powder with a molecular weight of 277.4 g/mol.
Propriétés
Numéro CAS |
153686-93-2 |
|---|---|
Nom du produit |
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate |
Formule moléculaire |
C11H17NO2S |
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate |
InChI |
InChI=1S/C11H17NO2S/c1-4-14-11(13)10(7-15)12-8(2)5-6-9(12)3/h5-6,10,15H,4,7H2,1-3H3 |
Clé InChI |
ZWFDMVYAYBSTLS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CS)N1C(=CC=C1C)C |
SMILES canonique |
CCOC(=O)C(CS)N1C(=CC=C1C)C |
Synonymes |
1H-Pyrrole-3-acetic acid, 2,5-dihydro-alpha-(mercaptomethyl)-, ethyl e ster |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



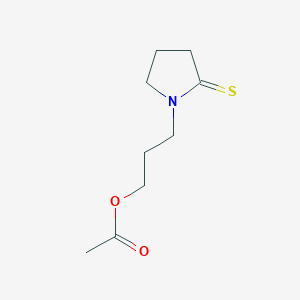
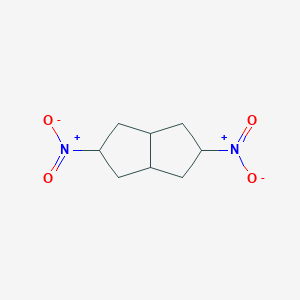
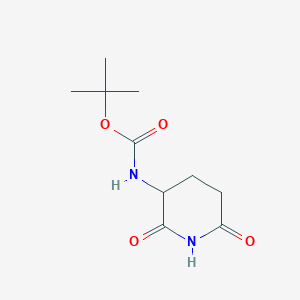
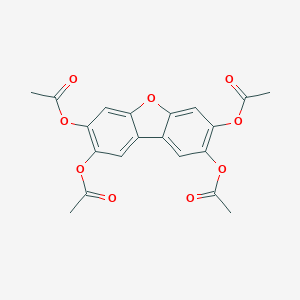
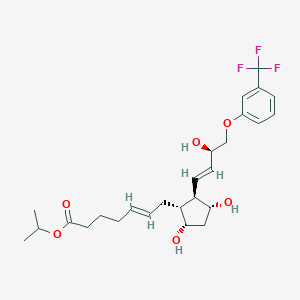
![(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B125181.png)
![Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate](/img/structure/B125184.png)
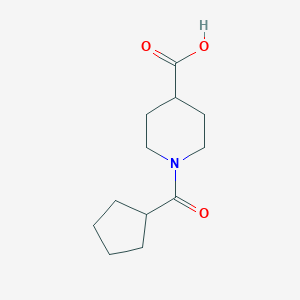
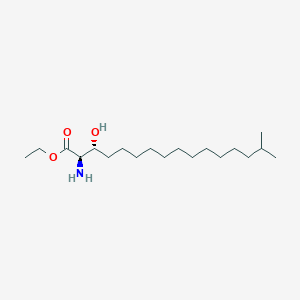
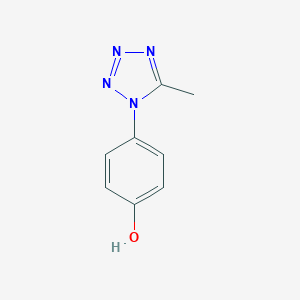
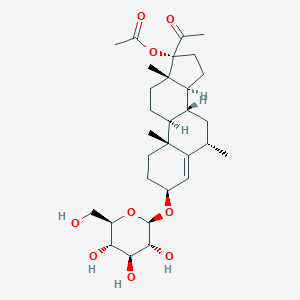
![3-Bromo-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B125190.png)
